1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a heterocyclic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities, including antileishmanial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds in the presence of ethanol and glacial acetic acid . The reaction conditions are mild, and the yields are generally high, ranging from 78% to 92% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles .
Scientific Research Applications
1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Exhibits potent antileishmanial and antimalarial activities.
Medicine: Potential pharmacophore for the development of new drugs targeting neglected tropical diseases.
Industry: Utilized in the development of fluorescent probes and photoluminescent materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), which is crucial for the parasite’s survival . The compound’s antimalarial activity is linked to its inhibition of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme essential for the parasite’s folate metabolism .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and use as a metal ion fluorescent probe.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits significant biological activities, including antibacterial and antifungal properties.
Uniqueness
1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole stands out due to its dual antileishmanial and antimalarial activities, making it a promising candidate for the development of new therapeutic agents targeting these neglected tropical diseases .
Properties
Molecular Formula |
C19H19ClN6 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C19H19ClN6/c1-12-14(10-24(3)21-12)17-9-19(15-11-25(4)22-13(15)2)26(23-17)18-8-6-5-7-16(18)20/h5-11H,1-4H3 |
InChI Key |
DUOKRBULBPPJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2C3=CC=CC=C3Cl)C4=CN(N=C4C)C)C |
Origin of Product |
United States |
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